2-tert-Butyl-6-methylphenol
Overview
Description
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-6-methylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, primarily by inhibiting oxidative stress. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics . Additionally, this compound can interact with proteins involved in the cellular antioxidant defense system, such as glutathione peroxidase and superoxide dismutase . These interactions help in reducing oxidative damage to cells and tissues.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in certain cancer cell lines by activating caspase enzymes . It also affects the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and hydrophobic interactions. This compound can inhibit the activity of enzymes such as cytochrome P450 by binding to their active sites . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its antioxidant and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes . Excessive exposure may result in cytotoxic effects and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antioxidant properties and can protect against oxidative stress . At high doses, it can induce toxic effects, such as liver damage and disruption of blood clotting . Studies have also shown that there is a threshold dose above which the adverse effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolism. It is primarily metabolized by cytochrome P450 enzymes through hydroxylation and demethylation reactions . The metabolites are then conjugated with glucuronic acid or sulfate and excreted from the body . These metabolic pathways help in detoxifying the compound and reducing its toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins such as albumin, which facilitates its distribution in the bloodstream . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-methylphenol can be synthesized through the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process is selective and leads to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and widely used in the industry to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur with halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Oxidation typically leads to the formation of quinones or other oxidized derivatives.
Reduction: Reduction results in the formation of corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions yield halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-tert-Butyl-6-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-tert-Butyl-6-methylphenol is its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This antioxidant property is crucial in protecting various products and biological systems from oxidative stress.
Comparison with Similar Compounds
- 2,6-Di-tert-butylphenol
- 2-tert-Butyl-4-methylphenol
- 4-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- 2-tert-Butylphenol
Comparison: 2-tert-Butyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to 2,6-Di-tert-butylphenol, it has a different steric hindrance and reactivity profile, making it suitable for specific applications where other antioxidants may not be as effective .
Properties
IUPAC Name |
2-tert-butyl-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXZGWHTRCFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047468 | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |
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Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-tert-Butyl-6-methylphenol | |
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CAS No. |
2219-82-1 | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butyl-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |
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Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-tert-Butyl-6-methylphenol influence its interaction with the insect odorant receptor co-receptor (Orco) subunit?
A1: Research suggests that the specific placement of alkyl groups in this compound contributes to its antagonist activity against the Orco subunit. [] This compound effectively inhibited odorant activation of Orco in both Drosophila melanogaster flies and Culex quinquefasciatus mosquitoes. [] The presence and position of the tert-butyl and methyl groups likely influence binding affinity and subsequent inhibition of the receptor. Further investigation into the structure-activity relationship of similar compounds could elucidate the precise molecular interactions involved.
Q2: What unique spectroscopic characteristics are associated with this compound?
A2: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure of this compound. Studies using 1H NMR have revealed an anomalous long-range coupling between the hydroxyl and methyl protons in the cis conformer of this compound. [] This anomaly, attributed to a distortion in the COH geometry, distinguishes this compound from other alkylphenols like 2-tert-butylphenol. [] This unique characteristic can be used to identify and analyze the compound in various research settings.
Q3: How does the molecular structure of this compound contribute to its enthalpy of formation?
A3: The standard molar enthalpy of formation of this compound has been experimentally determined using combustion calorimetry. [] This data, combined with measurements of sublimation enthalpy, provides valuable insights into the intramolecular interactions within the molecule. Notably, the presence of the tert-butyl group adjacent to the hydroxyl group leads to a buttress interaction, contributing approximately 5.0 kJ·mol−1 to the overall enthalpy. [] Understanding these energetic contributions can aid in predicting the stability and reactivity of the compound.
Q4: Can machine learning algorithms be utilized to discover novel Orco antagonists similar to this compound?
A4: Yes, machine learning shows promise in identifying new Orco antagonists structurally analogous to this compound. Researchers successfully employed machine learning algorithms trained on the potency data of this compound and other compounds against Anopheles gambiae Orco. [] This approach effectively predicted the activity of a library of odorant molecules, revealing novel Orco antagonists with diverse structures. [] This highlights the potential of computational tools in expediting the discovery of new insect repellents.
Q5: What are the potential implications of this compound's Orco antagonist activity for insect control?
A5: The ability of this compound to disrupt odorant perception in insects, specifically by antagonizing Orco, makes it a promising lead compound for developing novel insect repellents or deterrents. [] The research demonstrated that this compound could inhibit odorant-driven behaviors in Drosophila melanogaster larvae. [] Further investigations are crucial to assess its efficacy in other insect species and evaluate potential environmental impacts.
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